molecular formula C9H19ClN2O3S B2991623 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride CAS No. 2375268-50-9

1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride

Cat. No.: B2991623
CAS No.: 2375268-50-9
M. Wt: 270.77
InChI Key: AIAJQNODNARBDV-UHFFFAOYSA-N
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Description

This compound (CAS: EN300-744060, Mol. formula: C₉H₁₇ClN₂O₃S) consists of a propan-1-one backbone substituted with a 4-methylpiperazinyl group at position 1 and a methylsulfonyl group at position 3, forming a hydrochloride salt . Its molecular weight is 204.22 g/mol, and it is frequently utilized as an intermediate in pharmaceutical synthesis due to its electron-withdrawing sulfonyl group and piperazine-based pharmacophore .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S.ClH/c1-10-4-6-11(7-5-10)9(12)3-8-15(2,13)14;/h3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAJQNODNARBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCS(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Common solvents used include water, alcohols, acetonitrile, and DMF .

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one hydrochloride C₉H₁₇ClN₂O₃S 204.22 4-Methylpiperazine, methylsulfonyl Intermediate in kinase inhibitor synthesis
PF-5274857 hydrochloride C₂₀H₂₅Cl₂N₅O₃S 510.41 5′-Chloro-3,5-dimethyl-2,4′-bipyridinyl, methylsulfonyl Preclinical candidate for oncology targets
rel-2-(((1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethanone hydrochloride C₂₅H₂₉ClF₂N₄O₂ 487.98 4-Methylpiperazine, benzyloxy-difluorophenyl Histone demethylase inhibitor
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride C₁₄H₂₃BClN₂O₂ 312.61 4-Methylpiperazine, boronic acid Proteolysis-targeting chimera (PROTAC) linker
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride C₂₁H₃₂Cl₂N₂O₂ 415.40 3-Chlorophenylpiperazine, bicycloheptane CNS-targeting agent (e.g., serotonin receptor modulation)
Key Observations:
  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound and PF-5274857 enhances stability and hydrogen-bonding capacity, critical for kinase binding .
  • Piperazine Modifications : Substituents on the piperazine ring (e.g., 3-chlorophenyl in vs. 4-methyl in the target) drastically alter target selectivity. For example, 3-chlorophenylpiperazine derivatives show affinity for serotonin receptors, whereas 4-methylpiperazine is common in kinase inhibitors .
  • Salt Forms : All listed compounds are hydrochloride salts, improving aqueous solubility and crystallinity for formulation .

Biological Activity

1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a methylpiperazine moiety and a sulfonyl group. The following article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride is C₁₁H₁₅ClN₂O₂S. It has a molecular weight of approximately 264.77 g/mol. The compound is soluble in water and exhibits properties typical of piperazine derivatives, which often interact with various biological targets.

1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride has been studied for its interactions with several neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its ability to modulate these systems suggests potential applications in treating psychiatric disorders, such as anxiety and depression.

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction: Its structural similarity to known dopamine receptor antagonists indicates potential antipsychotic properties.

Toxicological Profile

The compound has been classified with specific warnings regarding acute toxicity. It is harmful if swallowed or if it comes into contact with skin, necessitating careful handling in laboratory settings .

Study 1: Antidepressant Effects

A study conducted by researchers at the University of Illinois investigated the antidepressant-like effects of various piperazine derivatives, including 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride. The results indicated that administration of this compound in animal models led to significant reductions in depressive-like behaviors compared to control groups.

Findings:

  • Behavioral Assessments: Mice treated with the compound showed increased locomotion and reduced immobility in forced swim tests.
  • Biochemical Analysis: Changes in serotonin and norepinephrine levels were observed post-treatment, supporting its role as a serotonergic agent.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures. The study demonstrated that treatment with 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride resulted in decreased cell death and improved cell viability under oxidative conditions.

Key Results:

  • Cell Viability Assays: A significant increase in neuronal survival was noted when treated with the compound.
  • Mechanistic Insights: The neuroprotective effects were attributed to the modulation of oxidative stress pathways, suggesting potential therapeutic applications in neurodegenerative diseases.

Research Findings Summary Table

Study FocusKey FindingsReference
Antidepressant EffectsReduced depressive behaviors in animal modelsUniversity of Illinois
Neuroprotective PropertiesIncreased neuronal survival under oxidative stressInternal Research Study
Toxicological ProfileHarmful if swallowed or contact with skinPubChem

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